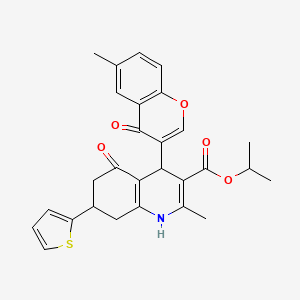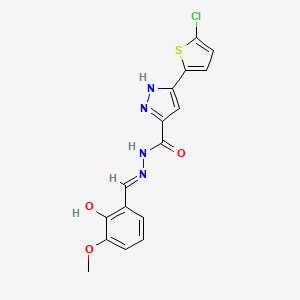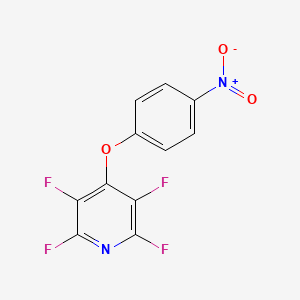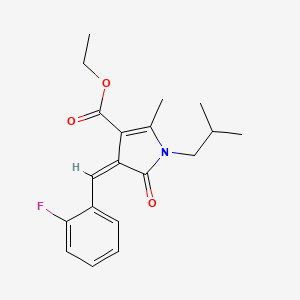![molecular formula C14H17N3O3 B11640319 methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle est un composé synthétique qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont importants dans le domaine de la chimie organique en raison de leur présence dans divers produits naturels et produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle implique généralement la réaction de dérivés de l'indole avec de la N,N-diméthylglycine. Une méthode courante est la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides pour former le cycle indole . Les conditions spécifiques pour synthétiser ce composé peuvent impliquer l'utilisation d'acide méthanesulfonique sous reflux dans du méthanol pour obtenir des rendements élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans de l'éther anhydre.
Substitution : Nucléophiles tels que les halogénures ou les amines en présence d'un catalyseur approprié.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber ou activer certaines voies impliquées dans la signalisation cellulaire ou le métabolisme .
Mécanisme D'action
The mechanism of action of methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-Diméthylglycine : Un dérivé de la glycine avec des caractéristiques structurales similaires.
Indole-2-carboxylate : Un autre dérivé de l'indole avec des propriétés chimiques comparables.
Unicité
Le 3-[(N,N-diméthylglycyl)amino]-1H-indole-2-carboxylate de méthyle est unique en raison de sa combinaison spécifique du cycle indole et du groupe N,N-diméthylglycyl. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
methyl 3-[[2-(dimethylamino)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)8-11(18)16-12-9-6-4-5-7-10(9)15-13(12)14(19)20-3/h4-7,15H,8H2,1-3H3,(H,16,18) |
Clé InChI |
WRVDUFRBKQHKMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)

